N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea is an organic compound belonging to the class of diarylureas. These compounds are characterized by the presence of a urea functional group (-NH-CO-NH-) linked to two aromatic rings. Diarylureas have garnered significant interest in scientific research due to their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea itself has been investigated as a potential antimalarial agent. []
Synthesis Analysis
The synthesis of N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea can be achieved through the reaction of 2-(trifluoromethyl)phenyl isocyanate with 4-chloroaniline. []
Molecular Structure Analysis
N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea consists of a urea core structure with a 4-chlorophenyl group attached to one nitrogen atom and a 2-(trifluoromethyl)phenyl group attached to the other nitrogen atom. The presence of the trifluoromethyl (-CF3) group and the chlorine atom on the aromatic rings influences the compound's electronic properties and lipophilicity. []
Mechanism of Action
The provided papers do not delve into the specific mechanism of action of N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea for its reported anti-staphylococcal and anti-biofilm properties. []
Applications
N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea, identified as MMV665953, has shown promising results as a potential therapeutic agent against Staphylococcus aureus biofilms. [] It exhibits bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus strains. [] Notably, MMV665953 displays greater efficacy in eradicating S. aureus biofilms compared to conventional antibiotics. []
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)-N'-ethylurea (PO 6236)
Compound Description: PO 6236 is another urea derivative investigated alongside IPO 6584 for its degradation by urease-producing bacteria and potential mutagenicity of its metabolites. [] Like IPO 6584, PO 6236 exhibited no mutagenic activity after bacterial degradation. []
Compound Description: Similar to IPO 6584 and PO 6236, IPO 6237 is a urea derivative investigated for its degradation by urease-producing bacteria and the potential mutagenicity of its metabolites. [] Again, the study found no mutagenic activity in the resulting metabolites using the Ames test. []
Compound Description: IPO 3102 is a urea derivative included in the same study as the previous three compounds, also lacking mutagenic activity after bacterial degradation. []
Compound Description: This compound is described as a potent vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It is being investigated for its potential in the development of anticancer medications targeting VEGFR-2-mediated diseases. []
Compound Description: This compound has been characterized through X-ray crystallography, revealing its three-dimensional structure and intermolecular interactions. [] It highlights the influence of substituents on the thiourea core and their impact on crystal packing. []
Compound Description: PD 0348292 is a potent and selective factor Xa inhibitor currently in phase II clinical trials for the treatment and prevention of thrombotic disorders. [] Its development stemmed from research on proline-based factor Xa inhibitors. []
Compound Description: This compound exhibits promising herbicidal activity. [] Its crystal structure has been elucidated, providing insights into its three-dimensional architecture and intermolecular interactions, which may contribute to its biological activity. []
Compound Description: This group of oxadiazole derivatives was synthesized and evaluated for anticancer and antioxidant activities. [] The study aimed to explore new oxadiazoles based on reported anticancer agents. []
Compound Description: MPCU demonstrates potent antitumor activity against both human and rodent tumor models. [] Research suggests that it accumulates in the mitochondria of human colon adenocarcinoma cells, potentially indicating its mechanism of action. []
Compound Description: This series of pyrazole derivatives was synthesized and evaluated for antibacterial and antifungal activities. [] Some compounds within this series demonstrated promising results against specific bacterial and fungal strains. []
Compound Description: Taranabant is a potent and selective cannabinoid-1 receptor inverse agonist investigated for its potential in treating obesity. [, ] It has demonstrated efficacy in reducing food intake and body weight in rodent models. [, ]
Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor. [] Studies in the cerebellum revealed that PSNCBAM-1 exhibits ligand-dependent functional antagonism, impacting the effects of different CB1 agonists differently. []
Compound Description: This arylurea derivative acts as a potent RAF kinase inhibitor, showing promise as an anticancer agent. [] Its tosylate salt form is particularly noteworthy for its enhanced activity against cancer cells. []
2-amino-4-(4-chlorophenyl)thiazole derivatives
Compound Description: These compounds were synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [] The research aimed to explore the impact of different substituents on the thiazole ring on antimicrobial potency. []
Compound Description: SC-236 is a highly selective cyclooxygenase-2 (COX-2) inhibitor. [, ] Studies have shown its potential in suppressing inflammatory responses in human mast cells, making it a potential therapeutic molecule for mast cell-mediated inflammatory diseases. [, ]
Compound Description: This compound is a newly identified, potentially reactive metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. [] While its role in flutamide-induced hepatic dysfunction is unclear, its detection in human liver microsomes and patient urine warrants further investigation. []
N(ω)-propyl-l-arginine (NPA) and S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU)
Compound Description: Both NPA and TFMPITU are selective inhibitors of neuronal nitric oxide synthase (nNOS). [] They exhibit a time- and concentration-dependent suppression of nNOS activity, suggesting a potential therapeutic role in conditions involving excessive NO production. []
Compound Description: T0901317 acts as an inverse agonist of retinoic acid receptor-related orphan receptors alpha and gamma (RORα/γ). [] It has demonstrated the ability to repress RORα/γ-dependent gene transcription and may serve as a valuable tool for investigating ROR function and developing treatments for metabolic and immune disorders. []
Compound Description: AMG8562 acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator, exhibiting antihyperalgesic effects without inducing hyperthermia, a common side effect of TRPV1 antagonists. [] This unique pharmacological profile makes it a promising candidate for developing pain therapeutics. []
Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) demonstrating tissue-selective androgenic and anabolic effects. [] Its favorable pharmacokinetic profile in rats makes it a suitable candidate for clinical development. []
Compound Description: This series of compounds represents a class of SARMs with varying in vivo activities. [] Research suggests that the para-substituent on the phenoxy ring plays a crucial role in determining their pharmacological properties, particularly their in vivo disposition and potency. []
Compound Description: AC220 is a highly potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3), making it a promising therapeutic candidate for acute myeloid leukemia (AML). [] Its excellent oral pharmacokinetic properties and superior efficacy in preclinical models support its clinical development. []
Compound Description: This compound has been extensively studied in its various crystal forms, including cocrystals, polymorphs, solvates, and hydrates. [] The research focuses on understanding the solid-state properties and intermolecular interactions of these forms, which are crucial for drug development. []
Compound Description: This series of tetrahydropyrimidine derivatives were synthesized and screened for antimicrobial activity. [] The research aimed to explore the impact of various substituents on the phenyl ring on their biological activity. []
N,N-dimethyl-4-chlorophenyl urea
Compound Description: This compound serves as an accelerator in one-part epoxy adhesives crosslinked with dicyandiamide. [] It facilitates the curing process of the epoxy resin, improving its bonding strength and other mechanical properties. []
Compound Description: MK-0767, a thiazolidinedione-containing compound, acts as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR α/γ), showing potential as a treatment for type 2 diabetes. [, , , , ]
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential therapeutic agent for chronic myeloid leukemia (CML), especially in cases resistant to other treatments. []
Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Prodrugs are inactive forms of drugs that are metabolized in the body to release the active drug, often improving pharmacokinetic properties. []
Compound Description: This compound is an established prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Its efficacy in delivering the active drug has been demonstrated in preclinical studies. []
Compound Description: A77 1726 is the active metabolite of leflunomide, a disease-modifying antirheumatic drug used to treat rheumatoid arthritis (RA). [, ] It is believed to be responsible for the therapeutic effects of leflunomide. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.